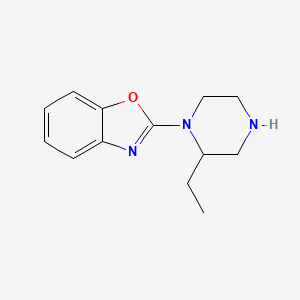

2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H17N3O/c1-2-10-9-14-7-8-16(10)13-15-11-5-3-4-6-12(11)17-13/h3-6,10,14H,2,7-9H2,1H3 |

InChI Key |

JWYNOPKTWSEZLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCN1C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 2 Ethylpiperazin 1 Yl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable insights into the chemical environment and connectivity of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole provides a definitive map of the proton framework of the molecule. The aromatic protons of the benzoxazole (B165842) ring system typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of protons attached to a benzene (B151609) ring. The protons of the piperazine (B1678402) ring and the ethyl substituent exhibit distinct signals in the aliphatic region. The methylene (B1212753) protons of the piperazine ring often present as multiplets due to their diastereotopic nature and coupling with adjacent protons. The ethyl group is characterized by a triplet and a quartet, corresponding to the methyl and methylene protons, respectively, arising from spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The benzoxazole moiety is identified by a series of signals in the aromatic region, with the carbon atom at the junction of the oxazole (B20620) and benzene rings (C=N) appearing at a characteristic downfield shift. The carbon atoms of the piperazine ring resonate in the aliphatic region, and their chemical shifts can provide information about the ring conformation. The two carbons of the ethyl group are also readily identified in the upfield region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its exact molecular mass. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this type of molecule may involve cleavage of the piperazine ring, loss of the ethyl group, and fragmentation of the benzoxazole core, yielding characteristic fragment ions that aid in the structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, C=N stretching of the oxazole ring, and C-O-C stretching vibrations. The absence of certain bands, such as N-H stretching, confirms the substitution pattern on the piperazine ring.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₁₃H₁₇N₃O. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric formula and purity.

Chromatographic Techniques for Purity and Homogeneity Assessment

Comprehensive Computational Analysis of this compound Remains Undocumented in Public Scientific Literature

Despite extensive searches for computational and theoretical investigations into the specific chemical compound This compound , no dedicated scientific literature detailing its quantum chemical calculations, molecular docking studies, or molecular dynamics simulations could be identified. The strict requirement to focus solely on this molecule prevents the inclusion of data from related benzoxazole or piperazine derivatives.

Computational chemistry is a powerful tool for elucidating the properties of novel molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometry and understand electronic structure. Time-Dependent Density Functional Theory (TD-DFT) extends these calculations to investigate the behavior of molecules in their excited states, which is crucial for understanding their optical and electronic properties.

Furthermore, in the context of drug discovery and materials science, molecular docking and molecular dynamics (MD) simulations are invaluable. Molecular docking predicts how a small molecule (ligand) might bind to a larger macromolecule, such as a protein, providing insights into potential biological activity. These studies help in predicting ligand-protein binding affinities and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. Following docking, MD simulations can offer a dynamic view of the ligand-protein complex over time, analyzing the stability of the interactions and the conformational changes that may occur.

While methodologies for these types of analyses are well-established and have been applied to a wide array of benzoxazole-containing compounds, specific research findings, data tables, and detailed analyses for this compound are not available in the public research domain. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time. The synthesis and computational study of this specific compound would represent a novel area of scientific inquiry.

Computational and Theoretical Investigations of 2 2 Ethylpiperazin 1 Yl 1,3 Benzoxazole

In Silico Pharmacokinetic Profiling and Drug-Likeness Predictions

Prediction of Metabolic Stability and Excretion Pathways

Metabolic Stability:

The metabolic stability of a compound is largely influenced by its susceptibility to biotransformation by enzymes, primarily the cytochrome P450 (CYP) superfamily. The structure of 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole presents several potential sites for metabolic attack.

The Benzoxazole (B165842) Ring: The benzoxazole moiety, while relatively stable, can undergo hydroxylation on the benzene (B151609) ring. The exact position of hydroxylation would be influenced by the electronic properties of the ring system.

The Piperazine (B1678402) Ring: The piperazine ring is a common site of metabolism for many drugs. Potential metabolic transformations include N-dealkylation, which would involve the removal of the ethyl group from the piperazine nitrogen, and oxidation at the carbon atoms of the piperazine ring.

The Ethyl Group: The ethyl group attached to the piperazine ring is susceptible to oxidation. This could lead to the formation of a primary alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid.

Excretion Pathways:

Following metabolism, the resulting metabolites, which are generally more polar than the parent compound, are excreted from the body. The primary routes of excretion are renal (urine) and fecal. The physicochemical properties of the metabolites, such as their water solubility and molecular weight, will largely determine the predominant excretion pathway.

Renal Excretion: More polar metabolites, such as hydroxylated derivatives and glucuronide or sulfate (B86663) conjugates, are typically excreted via the kidneys into the urine.

Fecal Excretion: Less polar metabolites or those with higher molecular weights may be excreted in the bile and subsequently eliminated in the feces.

In silico tools can predict the likely excretion pathways by considering the physicochemical properties of the predicted metabolites. acdlabs.com For this compound, it is anticipated that its metabolites will be sufficiently polar to be primarily cleared by the renal route.

Assessment of Drug-Likeness According to Pharmaceutical Rules (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses physicochemical properties that are consistent with those of known orally active drugs. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. eurekaselect.comnih.gov This rule establishes four simple physicochemical parameter cutoffs that are associated with good oral bioavailability.

An analysis of this compound and a closely related analog, 2-(4-Ethylpiperazin-1-yl)-6-fluoro-1,3-benzoxazole, against Lipinski's Rule of Five is presented below. The data for the fluoro-analog is included for comparative purposes and is sourced from computational predictions.

Table 1: Lipinski's Rule of Five Analysis

| Parameter | This compound (Predicted) | 2-(4-Ethylpiperazin-1-yl)-6-fluoro-1,3-benzoxazole nih.gov | Lipinski's Rule of Five Guideline |

|---|---|---|---|

| Molecular Weight ( g/mol ) | ~231.3 | 249.28 | < 500 |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | 5 | ≤ 10 |

| Violations | 0 | 0 | No more than one violation |

Based on these predicted and comparative values, this compound is expected to fully comply with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, and its predicted LogP value suggests a favorable balance between aqueous solubility and lipid permeability. The number of hydrogen bond donors and acceptors also falls comfortably within the prescribed limits. This adherence to Lipinski's rules suggests that the compound has a higher probability of possessing drug-like pharmacokinetic properties, including good oral absorption and bioavailability.

Pharmacological Relevance and Mechanistic Studies of 2 2 Ethylpiperazin 1 Yl 1,3 Benzoxazole Derivatives

Antimicrobial Activity and Proposed Mechanisms of Action

Derivatives of 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. These properties are attributed to various mechanisms of action, with DNA gyrase inhibition being a key target.

Evaluation of Antibacterial Spectrum and Potency

The antibacterial potential of benzoxazole (B165842) derivatives has been widely investigated against both Gram-positive and Gram-negative bacteria. Studies on related structures, such as 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, have shown activity against a panel of microorganisms. The presence of the piperazine (B1678402) ring is often associated with enhanced antibacterial efficacy.

Research has shown that certain benzoxazole-piperazine-1,2,3-triazole derivatives exhibit potent activity. For instance, a compound bearing a 3,5-dichlorophenyl group demonstrated significant efficacy against Bacillus subtilis and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. Another derivative with a 3-chlorophenyl substituent was effective against Staphylococcus aureus (MIC = 6.25 µg/mL) and E. coli (MIC = 12.5 µg/mL). These findings highlight the potential for developing potent antibacterial agents based on the 2-(piperazin-1-yl)benzoxazole scaffold.

| Compound Derivative | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4g (3,5-dichlorophenyl on triazole) | Bacillus subtilis | 3.12 ± 0.25 | |

| 4g (3,5-dichlorophenyl on triazole) | Staphylococcus aureus | 12.5 ± 0.18 | |

| 4g (3,5-dichlorophenyl on triazole) | Escherichia coli | 3.12 ± 0.54 | |

| 4d (3-chlorophenyl on triazole) | Staphylococcus aureus | 6.25 ± 0.32 | |

| 4d (3-chlorophenyl on triazole) | Escherichia coli | 12.5 ± 0.39 |

Assessment of Antifungal Efficacy

In addition to antibacterial properties, benzoxazole derivatives have been evaluated for their antifungal activity. A study on 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole demonstrated its efficacy against the fungus Candida albicans and its drug-resistant isolates. Synthetic benzoxazole derivatives, in general, have shown a broad spectrum of activity against various fungal species, including Aspergillus niger. The antifungal action of some azole-containing piperazine derivatives is believed to involve the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme in fungal cells.

Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

A primary mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective antibacterial agents. The inhibition of DNA topoisomerases by benzoxazoles is closely linked to their antibacterial activity. Computational studies have suggested that the antibacterial effects of some benzoxazole derivatives could be due to DNA gyrase inhibition.

Another proposed mechanism of antimicrobial action is the inhibition of nucleic acid synthesis. The chemical structure of the benzoxazole ring system is thought to be analogous to the adenine (B156593) and guanine (B1146940) bases in nucleic acids, potentially leading to the inhibition of their synthesis. Some antifungal derivatives are also thought to act by disrupting the fungal cell membrane.

Antineoplastic Potential and Apoptosis Modulation

Derivatives of this compound have also emerged as promising candidates for cancer therapy. Their antineoplastic effects are largely attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Cytotoxic Activity and Antiproliferative Effects against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of benzoxazole-piperazine derivatives against a variety of cancer cell lines. For instance, certain benzoxazole-piperazine compounds have shown good cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 48.98 to 177.75 µM. Similarly, benzothiazole-piperazine derivatives, which are structurally related, have shown activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines.

One study highlighted a novel piperazine derivative that effectively inhibited cancer cell proliferation with GI50 values between 0.06 and 0.16 µM. Another investigation into benzoxazole-based derivatives revealed potent anti-proliferative activity against MCF-7 and HepG2 cell lines.

| Compound Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Benzoxazole-piperazine derivatives (4a-h, 7a-f) | MCF-7 (Breast) | 51.86–157.15 | |

| Benzoxazole-piperazine derivatives (4a-h, 7a-f) | MDA-MB-231 (Breast) | 48.98–177.75 | |

| Novel piperazine derivative (C505) | Various cancer cells | 0.06-0.16 | |

| Benzoxazole derivative 12l | HepG2 (Hepatocellular) | 10.50 | |

| Benzoxazole derivative 12l | MCF-7 (Breast) | 15.21 |

Modulation of Apoptosis-Related Signaling Pathways and Proteins (e.g., NF-κB, Caspases, Bcl-2)

The anticancer activity of these derivatives is often mediated by the induction of apoptosis. This programmed cell death is triggered through the modulation of several key proteins and signaling pathways.

Caspases and Bcl-2 Family: Studies have shown that benzoxazole derivatives can induce caspase-dependent apoptosis. For example, certain novel benzoxazole and thiazole-based compounds led to a significant increase in caspase-3 levels in HCT-116 cells, with some compounds causing a 6 to 8-fold increase. These compounds also demonstrated inhibitory activity against the anti-apoptotic protein Bcl-2 and increased the levels of the pro-apoptotic protein Bax. Another study on a specific benzoxazole derivative reported a 2.98-fold increase in caspase-3 levels and a 2.12-fold reduction in Bcl-2 levels in HepG2 cells.

NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is linked to cancer progression. Piperazine derivatives have been developed as inhibitors of NF-κB. By inhibiting the NF-κB pathway, these compounds can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby promoting cancer cell death. Some pyrimidine-based drugs containing piperazine are known to block the NF-κB pathway.

Inhibition of Specific Oncogenic Targets (e.g., VEGFR-2, Sigma Receptors, DNA Topoisomerases)

Derivatives of the this compound scaffold have emerged as a significant area of research in oncology, demonstrating inhibitory activity against several key oncogenic targets. These targets are crucial for tumor growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary mediator of angiogenesis, is a key target for many anticancer therapies. semanticscholar.org The formation of new blood vessels is essential for supplying nutrients and oxygen to growing tumors. semanticscholar.org A series of novel benzoxazole derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.govnih.gov Certain compounds demonstrated significant growth inhibitory activities against HepG2 and MCF-7 cell lines. nih.govnih.gov For instance, compound 12l not only showed potent anti-proliferative effects with IC50 values of 10.50 μM (HepG2) and 15.21 μM (MCF-7), but also exhibited promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.govnih.gov Further studies revealed that this compound could arrest the HepG2 cell cycle and induce apoptosis. nih.govnih.gov Another study highlighted compounds 14o , 14l , and 14b as having high activities, with VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml, respectively, comparable to the standard drug sorafenib (B1663141). semanticscholar.orgnih.gov Compound 8d from a different series of benzoxazole-based derivatives emerged as a particularly promising candidate, showing superior results to sorafenib in both anti-proliferative and VEGFR-2 inhibition assays, with an IC50 value of 0.0554 µM against VEGFR-2 kinase. mdpi.com

Sigma receptors (σR) , which are overexpressed in various human tumors, represent another important target. nih.gov These receptors are involved in a range of cellular functions and are known to modulate key pain control areas in the central nervous system. nih.gov A specific benzoxazole derivative, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) , has been identified as a sigma receptor antagonist. nih.gov Research has shown that SN79 can attenuate the neurotoxic effects of methamphetamine by reducing reactive oxygen/nitrogen species generation and caspase activation, highlighting its neuroprotective potential. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for cancer chemotherapy. nih.gov Several 2,5-disubstituted-benzoxazole derivatives have been investigated for their inhibitory activity against both eukaryotic DNA topoisomerase I and II. nih.gov For example, 2-(p-chlorobenzyl)benzoxazole (10) was found to be a more potent eukaryotic DNA topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 443.5 μM. nih.govresearchgate.net In another study, 2-(p-nitrobenzyl)benzoxazole (6) and 5-chloro-2-(p-methylphenyl)benzoxazole (4) exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values of 17.4 μM and 22.3 μM, respectively, showing higher potency than the reference drug etoposide. nih.govresearchgate.net Furthermore, research on benzoxanthone derivatives identified compounds that displayed dual inhibitory activities against both topoisomerase I and II. nih.gov

| Compound | Target | Activity (IC50/Concentration) | Reference |

|---|---|---|---|

| Compound 12l | VEGFR-2 | 97.38 nM | nih.govnih.gov |

| Compound 14o | VEGFR-2 | 586.3 pg/ml | semanticscholar.orgnih.gov |

| Compound 8d | VEGFR-2 | 0.0554 µM | mdpi.com |

| SN79 | Sigma Receptor | Antagonist Activity | nih.gov |

| Compound 10 | DNA Topoisomerase I | 443.5 μM | nih.govresearchgate.net |

| Compound 6 | DNA Topoisomerase II | 17.4 μM | nih.govresearchgate.net |

Other Pharmacological Activities and Mechanistic Investigations

Beyond their anticancer potential, derivatives of this compound have been explored for a variety of other pharmacological activities.

Inflammation is a complex biological response, and non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are commonly used to manage it. nih.gov Benzoxazole derivatives have been investigated as a novel scaffold for the selective inhibition of COX-2, which is a key enzyme in the inflammatory pathway and is also implicated in cancer development. nih.gov A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and showed an ability to provide significant protection against carrageenan-induced paw edema, with the ethyl piperazine derivative (3i ) being the least active among the studied compounds. nih.gov Molecular modeling studies suggest that these compounds have a strong interaction with the COX-2 enzyme. nih.gov Another study identified 2-(2-arylphenyl)benzoxazole as a novel scaffold for selective COX-2 inhibition, with some compounds showing in vivo anti-inflammatory potency comparable or even better than clinically used NSAIDs like celecoxib (B62257) and diclofenac. nih.gov

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | COX-2 | 45.1–81.7% protection against carrageenan-induced paw edema | nih.gov |

| 2-(2-Arylphenyl)benzoxazoles | COX-2 | Selective inhibition with potent in vivo anti-inflammatory activity | nih.gov |

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a neurotransmitter. nih.govsemanticscholar.org This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.govsemanticscholar.org Research into 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the piperazine moiety with the subject compound, has shown their potential as acetylcholinesterase (AChE) inhibitors. nih.govsemanticscholar.org One study found that a compound with an ortho-chlorine moiety (4a ) exhibited the highest potency in its series with an IC50 of 0.91 ± 0.045 μM. nih.govsemanticscholar.org Another series of phthalimide (B116566) derivatives also demonstrated significant acetylcholinesterase inhibitory activity, with compounds 4e (m-Fluoro) and 4i (p-Methoxy) being the most active, with IC50 values of 7.1 nM and 20.3 nM, respectively. nih.gov

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. Two primary non-covalent binding modes are intercalation (insertion between base pairs) and groove binding (fitting into the minor or major groove of the DNA double helix). documentsdelivered.com While direct studies on the DNA binding mode of this compound itself are limited, related benzothiazole (B30560) derivatives have been shown to act as DNA minor groove-binding agents. researchgate.net For instance, the benzothiazole derivative BM3 was identified as a potent human topoisomerase IIα inhibitor that functions as a DNA minor groove-binding agent, rather than an intercalator. researchgate.net DNA minor groove-binding ligands are known to be a distinct class of mammalian DNA topoisomerase I inhibitors, suggesting that this mode of interaction can lead to significant biological activity. nih.gov

Structure Activity Relationship Sar Studies of 2 2 Ethylpiperazin 1 Yl 1,3 Benzoxazole Analogues

Influence of Substituents on the Benzoxazole (B165842) Core (Positions 2 and 5) on Biological Activity

For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the nature of the substituent at position 2 had a significant influence on both antimicrobial and anticancer activities. nih.gov The presence of substituted phenyl groups, heterocyclic groups, or hydrocarbons at this position led to varied biological responses. nih.gov Similarly, studies on 2,5-disubstituted benzoxazoles have demonstrated that these positions are pivotal for antimicrobial efficacy. chemistryjournal.net

The incorporation of a piperazine (B1678402) ring at the C-2 position of a benzazole core is a widely used strategy in drug design to enhance biological activity. researchgate.net The piperazine scaffold is a versatile motif known to improve the pharmacokinetic properties of drug candidates due to its two nitrogen atoms, which can increase water solubility. nih.gov The introduction of piperazine into the benzoxazole skeleton can lead to compounds with a broad spectrum of activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net

The hybridization of these two "privilege structures"—benzoxazole and piperazine—can result in derivatives with improved or more selective biological profiles compared to either scaffold alone. researchgate.net For example, benzimidazole-piperazine hybrids, which are structurally analogous to their benzoxazole counterparts, have shown significant antiproliferative effects against various cancer cell lines. mdpi.com The basic nitrogen atoms of the piperazine ring can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity.

The substitution on the nitrogen atom of the piperazine ring further refines the molecule's biological activity. While various alkyl and aryl groups are often explored, the ethyl group specifically can have a distinct impact. In one study evaluating a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives for anti-inflammatory activity, the ethyl piperazine derivative was found to be the least active compound among those studied. nih.gov This suggests that for that particular scaffold and biological target, a simple ethyl group may not provide the optimal size, steric hindrance, or electronic properties for potent activity, compared to other substituents like piperidine (B6355638) or phenyl piperazine groups which showed higher activity. nih.gov

While positions 2 and 5 are paramount, substituents on other parts of the benzoxazole ring also contribute to biological potency. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), at position 5 have been shown to be favorable in certain series of compounds. researchgate.net For example, in a series of antiproliferative benzoxazole derivatives, compounds bearing a methoxy group generally exhibited higher activity than unsubstituted analogues. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of benzoxazole derivatives based on research findings.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| 2 | Phenyl, Heterocyclic Groups | Has a great influence on antimicrobial and anticancer activity. | nih.gov |

| 2 | Piperazine Moiety | Often incorporated to enhance a wide range of biological activities. | researchgate.netmdpi.com |

| 5 | General Substituents | Tends to modulate the intensity of the biological activity. | jocpr.comchemistryjournal.net |

| 5 | Methoxy Group (Electron-Donating) | Can lead to higher antiproliferative activity compared to unsubstituted analogues. | researchgate.net |

| 6 | Electron-Withdrawing Groups | Noted to increase yield in certain synthetic pathways. | marmara.edu.trresearchgate.net |

Conformational Analysis and Stereochemical Considerations in Activity Modulation

The three-dimensional shape (conformation) and stereochemistry of a molecule are fundamental to its interaction with biological targets. For molecules containing a piperazine ring, such as 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole, conformational analysis is critical. Studies on 2-substituted piperazines have shown that they preferentially adopt an axial conformation, where the substituent at position 2 points perpendicular to the general plane of the ring. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov

This axial orientation places the substituent in a specific spatial position, which can be crucial for fitting into a receptor's binding pocket. nih.gov The presence of a chiral center, such as the carbon atom bearing the ethyl group in 2-ethylpiperazine, means the compound can exist as different stereoisomers (enantiomers). These enantiomers can exhibit significantly different biological activities. For example, in a series of dopamine (B1211576) D3 receptor ligands, the (-)-enantiomer of one compound displayed substantially higher affinity and selectivity compared to its (+)-enantiomer. nih.gov This highlights that the specific spatial arrangement of the ethyl group is a key determinant of biological function, as one isomer may interact more favorably with the chiral environment of a protein target than the other.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Benzoxazole-Piperazine Scaffolds

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological activity. nih.gov This model serves as a template for designing new, potentially more potent molecules.

The benzoxazole-piperazine scaffold has been the subject of such design principles. For example, novel benzoxazole-benzamide conjugates were designed to meet the key pharmacophoric features of known VEGFR-2 inhibitors. nih.gov In this model, the terminal benzoxazole ring was proposed to occupy a specific hinge region of the enzyme's ATP binding site, while the central aromatic ring linked to the piperazine (or other groups) would occupy an adjacent area. nih.gov

Ligand-based drug design, which relies on the knowledge of molecules known to be active, is frequently applied to this class of compounds. nih.gov By systematically modifying different functional groups within the benzoxazole structure and evaluating their impact on activity, researchers can build robust Structure-Activity Relationship (SAR) models. chemistryjournal.net These models, often enhanced by quantitative structure-activity relationship (QSAR) studies, can predict the activity of novel designed compounds and guide the optimization of lead candidates by focusing on key properties like steric and hydrophobic features. nih.gov This iterative process of design, synthesis, and testing is fundamental to developing benzoxazole-piperazine derivatives with improved pharmacological profiles. chemistryjournal.net

Advanced Drug Discovery and Development Aspects for the 2 2 Ethylpiperazin 1 Yl 1,3 Benzoxazole Series

Lead Compound Identification and Optimization Strategies

The journey from a preliminary "hit" compound to a viable "lead" candidate is a critical phase in drug discovery. For the 2-(2-ethylpiperazin-1-yl)-1,3-benzoxazole series, this process involves identifying an initial active molecule, often through high-throughput screening (HTS) or rational design, followed by systematic chemical modifications to enhance its potency, selectivity, and drug-like properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net Bioisosterism involves substituting a part of the molecule with a chemically different group that maintains similar steric and electronic properties, which can enhance pharmacokinetic profiles or circumvent patent-related issues. researchgate.netresearchgate.net Scaffold hopping is a more substantial change, replacing the core molecular framework with a topologically different one that preserves the geometric arrangement of key functional groups. nih.gov

For the this compound series, these strategies can be applied to overcome liabilities associated with the lead compound. For instance, the benzoxazole (B165842) core could be a target for bioisosteric replacement to modulate metabolic stability or target interactions.

Table 1: Potential Bioisosteric Replacements for the Benzoxazole Scaffold

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 1,3-Benzoxazole | 1,3-Benzothiazole | The sulfur atom can alter electronic properties and potentially form different interactions with the target protein, possibly improving selectivity or potency. |

| 1,3-Benzoxazole | 1H-Benzimidazole | The N-H group introduces a hydrogen bond donor, which could establish a new, favorable interaction in the target's binding site. nih.gov |

| 1,3-Benzoxazole | Indazole | This replacement can alter the geometry and hydrogen bonding capacity, potentially leading to improved binding affinity. researchgate.net |

These replacements aim to improve drug-like properties without losing the essential binding interactions required for biological activity. nih.gov

Rational drug design relies on a detailed understanding of the molecular target's three-dimensional structure and its interaction with a ligand. For the this compound series, once a biological target is identified, computational tools like molecular docking can predict the binding mode of the compound. This allows medicinal chemists to design new analogs with modifications aimed at optimizing these interactions.

For example, if the target is a protein kinase, the benzoxazole ring might function as a hinge-binding motif. Docking studies could reveal that the ethyl group on the piperazine (B1678402) ring occupies a hydrophobic pocket. This insight would guide the synthesis of analogs with different alkyl groups (e.g., methyl, propyl, cyclopropyl) to probe the size and shape of this pocket for optimal fit. Similarly, if a nearby amino acid residue could act as a hydrogen bond acceptor, a hydroxyl group could be introduced on the benzoxazole ring to form a stabilizing interaction. This structure-based approach accelerates the optimization process by focusing on modifications most likely to improve potency and selectivity. nih.govnih.gov

In Vitro Biological Profiling for Target Validation and Hit-to-Lead Expansion

Following the synthesis of new analogs, a comprehensive in vitro biological profiling cascade is essential for target validation and to guide the hit-to-lead expansion process. This involves a series of assays to determine the potency, selectivity, and mechanism of action of the compounds.

For a series like the this compound derivatives, initial screening might involve whole-cell growth inhibition assays if the intended therapeutic area is oncology or infectious diseases. nih.govtubitak.gov.tr For instance, compounds could be tested against a panel of human cancer cell lines to determine their cytotoxic activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) being the primary endpoint. researchgate.net Hits from this primary screen would then be advanced to more specific assays to confirm their mechanism of action, such as enzyme inhibition assays (e.g., against a specific kinase or DNA gyrase) or receptor binding assays. nih.govnih.gov

Selectivity profiling is also crucial. This involves testing active compounds against related targets to ensure they are not acting promiscuously, which could lead to off-target effects. The data gathered from this profiling allows for the establishment of a structure-activity relationship (SAR), which informs the next round of rational design and synthesis.

Table 2: Representative In Vitro Profiling Data for a Hypothetical Analog Series

| Compound | R Group (on Piperazine) | Modification (on Benzoxazole) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 Cell Line | Target Enzyme Inhibition Kᵢ (nM) |

|---|---|---|---|---|

| Lead Compound | Ethyl | None | 5.2 | 850 |

| Analog 1 | Methyl | None | 8.1 | 1200 |

| Analog 2 | Propyl | None | 2.5 | 410 |

| Analog 3 | Ethyl | 6-Fluoro | 1.8 | 250 |

This table contains hypothetical data for illustrative purposes.

Preclinical Assessment of Molecular Properties for Developability (e.g., Solubility, Chemical Stability)

During the lead optimization phase, it is critical to assess the physicochemical properties of the compounds to ensure they have the potential to be developed into a drug. Poor "drug-like" properties, such as low solubility or poor chemical stability, can terminate the development of an otherwise potent compound.

A key parameter is aqueous solubility, as a compound must dissolve in bodily fluids to be absorbed and reach its target. The introduction of polar groups or ionizable centers, like the nitrogen atoms in the piperazine ring, is a common strategy to enhance solubility. For example, studies on related benzoxazole series have shown that incorporating an N-methylpiperazine group can improve solubility in both water and ethanol. mdpi.com

Chemical stability is another important factor. The compound must be stable enough to be formulated and stored, and it must withstand the chemical environments within the body (e.g., the acidic conditions of the stomach). Stability can be assessed in various buffers at different pH values and temperatures.

Early assessment of these properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, helps to identify potential liabilities early in the drug discovery process.

Table 3: Assessment of Physicochemical Properties for Developability

| Compound | Modification | Aqueous Solubility (µg/mL at pH 7.4) | Chemical Stability (Half-life in pH 7.4 buffer, hours) | Lipophilicity (LogP) |

|---|---|---|---|---|

| Lead Compound | 2-Ethylpiperazine | < 1 | > 48 | 3.5 |

| Analog 5 | 2-(2-Hydroxyethyl)piperazine | 15 | > 48 | 2.8 |

| Analog 6 | 2-Ethylpiperazine on Benzothiazole (B30560) | < 1 | > 48 | 3.8 |

This table contains hypothetical data for illustrative purposes.

By integrating these assessments into the design-synthesis-test cycle, researchers can optimize the biological activity and the developability profile of the this compound series in parallel, increasing the probability of identifying a successful clinical candidate.

Conclusion and Future Research Directions

Summary of Key Academic Findings Pertaining to 2-(2-Ethylpiperazin-1-yl)-1,3-benzoxazole Research

Research into the broader family of benzoxazole-piperazine derivatives has uncovered a range of pharmacological activities. These compounds have been primarily investigated for their potential in oncology and central nervous system disorders.

The core benzoxazole (B165842) structure is recognized for its diverse biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. researchgate.net The piperazine (B1678402) ring, a common pharmacophore in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets. researchgate.netnih.gov The combination of these two moieties has led to the development of novel compounds with significant therapeutic potential.

Studies on analogous compounds, where the piperazine ring is substituted at the 2-position of the benzoxazole core, have demonstrated notable biological effects. For instance, various 2-(piperazin-1-yl)benzoxazole derivatives have been synthesized and evaluated for their anticancer activities against a range of human cancer cell lines. nih.govbilkent.edu.tr The substitution pattern on the piperazine ring has been shown to be a critical determinant of cytotoxic potency and selectivity. nih.gov

The table below summarizes the reported activities of some representative benzoxazole-piperazine derivatives, providing a basis for inferring the potential biological profile of this compound.

| Compound/Derivative | Biological Activity | Cell Line/Target | Reference |

| 2-(4-Arylpiperazin-1-yl)benzoxazoles | Anticancer | HT-29, MCF7, A549, HepG2, C6 | nih.gov |

| Piperidine (B6355638)/piperazine-substituted benzoxazoles | Antipsychotic (Dopamine D2, Serotonin (B10506) 5-HT1A/2A receptor affinity) | N/A | researchgate.net |

| Benzoxazole-piperazine hybrids | Anticancer | Various cancer cell lines | researchgate.net |

| 2-(Piperazin-1-yl)benzoxazole derivatives | Anticancer | MCF-7, HeLa, HepG2, A431, A549 | researchgate.net |

Emerging Avenues for Further Exploration of Benzoxazole-Piperazine Chemical Space

The benzoxazole-piperazine scaffold continues to be an area of active research, with several emerging avenues for further exploration. These include the development of novel synthetic methodologies, the investigation of new therapeutic applications, and the use of computational approaches to design more potent and selective compounds.

Novel Synthetic Strategies: Recent research has focused on the development of more efficient and environmentally friendly methods for the synthesis of 2-substituted benzoxazoles. mdpi.comnih.govnih.gov These approaches, which include copper-catalyzed C-O bond formation and Tf2O-promoted electrophilic activation of tertiary amides, could be adapted for the synthesis of a wider range of 2-(piperazin-1-yl)benzoxazole derivatives, including this compound. mdpi.comthieme-connect.com Such advancements would facilitate the generation of compound libraries for high-throughput screening and detailed SAR studies.

Exploration of New Therapeutic Targets: While much of the research on benzoxazole-piperazine derivatives has focused on their anticancer and antipsychotic potential, there is growing interest in exploring their activity against other therapeutic targets. The structural versatility of this scaffold makes it a promising starting point for the development of agents targeting a wide range of diseases. semanticscholar.orgnih.gov For example, some benzoxazole derivatives have shown potential as inhibitors of VEGFR-2, a key target in angiogenesis, suggesting a role in the treatment of diseases characterized by abnormal blood vessel growth. nih.gov Further investigation into the activity of this compound against a broader panel of biological targets could uncover novel therapeutic applications.

Computational and In Silico Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly important in drug discovery. tandfonline.com These methods can be employed to predict the binding affinity of this compound and related compounds to various biological targets, thereby guiding the design of more potent and selective analogs. In silico studies can also help to elucidate the mechanism of action of these compounds and to predict their pharmacokinetic and pharmacodynamic properties. tandfonline.com

Potential Contributions of this compound Research to Future Therapeutic Innovation

Focused research on this compound holds the potential to make significant contributions to future therapeutic innovation. By leveraging the known biological activities of the benzoxazole and piperazine moieties, this compound could serve as a valuable lead for the development of novel drugs.

Oncology: The anticancer potential of the benzoxazole-piperazine scaffold is well-documented. researchgate.netnih.gov Further investigation into the cytotoxic and antiproliferative effects of this compound against a diverse panel of cancer cell lines could lead to the identification of a new class of anticancer agents. Mechanistic studies to elucidate its mode of action, such as its effects on cell cycle progression and apoptosis, would be crucial in this regard. nih.gov

Central Nervous System Disorders: The demonstrated affinity of some benzoxazole-piperazine derivatives for dopamine (B1211576) and serotonin receptors suggests their potential for the treatment of central nervous system disorders, such as schizophrenia and depression. researchgate.net The specific substitution pattern of this compound may confer a unique pharmacological profile, warranting further investigation into its receptor binding affinities and its effects on neurotransmitter systems.

Infectious Diseases: The benzoxazole nucleus is a component of several compounds with antimicrobial activity. nih.gov Research into the antibacterial and antifungal properties of this compound could lead to the development of new anti-infective agents, which are urgently needed to combat the growing problem of antimicrobial resistance.

Q & A

Advanced Research Question

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.

- Enzyme inhibition : Measure IC50 against kinases (e.g., EGFR) or topoisomerases.

- Gene expression profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or Bcl-2) .

Related benzoxazoles inhibit tubulin polymerization (IC50 ≈ 1.2 µM), suggesting microtubule disruption as a mechanism .

How can multi-target assays optimize the therapeutic potential of benzoxazole derivatives?

Advanced Research Question

High-throughput screening against panels of receptors (e.g., GPCRs, ion channels) identifies polypharmacological effects. For example, piperazine-linked benzoxazoles may dual-target A2A receptors and serotonin transporters . Synergistic studies (e.g., checkerboard assays) with existing drugs (e.g., fluconazole) can enhance antifungal efficacy while reducing resistance .

What in vivo models are suitable for pharmacokinetic and toxicity studies of this compound?

Advanced Research Question

- Rodent models : Assess oral bioavailability and plasma half-life (e.g., Sprague-Dawley rats).

- Zebrafish embryos : Screen for developmental toxicity (LC50 values).

- HepG2 cells : Evaluate hepatotoxicity via ALT/AST release assays . Piperazine derivatives often show moderate clearance rates (e.g., t1/2 ≈ 4–6 hours) due to hepatic metabolism .

How do crystallographic techniques resolve the 3D structure of benzoxazole derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms bond lengths and angles. For example, benzoxazole rings exhibit planarity (torsion angles < 5°), and piperazine adopts a chair conformation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (< 0.8 Å) .

What strategies minimize byproduct formation during benzoxazole synthesis?

Advanced Research Question

- Catalyst optimization : Titanium-supported nano-silica reduces imine oxidation byproducts .

- Purification techniques : Recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc eluent) removes impurities .

- Realtime monitoring : HPLC tracking of reaction intermediates prevents over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.